molecular formula C21H18N2O2S2 B2682846 3-Benzyl-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 877619-05-1

3-Benzyl-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

Cat. No. B2682846
CAS RN: 877619-05-1
M. Wt: 394.51
InChI Key: HEXWUMUUGTYHDN-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the exact synthesis process for this specific compound is not available, a similar series of compounds were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .

Scientific Research Applications

Aldose Reductase Inhibitors and Antioxidants

  • Pyrido[1,2-a]pyrimidin-4-one derivatives, related to the compound of interest, have been explored for their potential as selective aldose reductase inhibitors, exhibiting activity levels in the micromolar/submicromolar range. These compounds have also shown significant antioxidant properties, with the best activity displayed by catechol derivatives. The activity of these compounds underscores the relevance of the pyrimidine structure in pharmacological applications, especially in managing diabetic complications and oxidative stress-related diseases (La Motta et al., 2007).

Antimicrobial Coatings

  • Heterocyclic compounds containing pyrimidine derivatives have been incorporated into polyurethane varnish formulas and printing ink paste for their antimicrobial properties. These compounds, when physically incorporated into surface coatings, exhibit a very good antimicrobial effect, suggesting potential applications in developing hygienic materials and coatings with enhanced resistance to microbial growth (El‐Wahab et al., 2015).

Dual Inhibitors for Cancer Therapy

  • Dual inhibitors targeting thymidylate synthase and dihydrofolate reductase, based on the thieno[2,3-d]pyrimidine scaffold, have been developed as potential antitumor agents. These compounds demonstrate potent inhibitory activities, indicating the significance of this structural motif in designing new anticancer drugs (Gangjee et al., 2008).

Novel Synthesis Methods

  • Research has also focused on the synthesis of related compounds, showcasing novel methods for creating thieno[2,3-d]pyrimidin-4-ones, which are important intermediates in pharmaceutical chemistry. These methods provide efficient routes to a variety of substituted pyrimidines, which are valuable for further exploration in drug development (Ding et al., 2003).

Potential Antimicrobial Agents

  • Tetrahydrobenzothieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated as potential antimicrobial agents. Preliminary testing has revealed significant antibacterial and antifungal activities, indicating the utility of this scaffold in developing new antimicrobials (Soliman et al., 2009).

properties

IUPAC Name

3-benzyl-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S2/c24-18(16-9-5-2-6-10-16)14-27-21-22-17-11-12-26-19(17)20(25)23(21)13-15-7-3-1-4-8-15/h1-10H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEXWUMUUGTYHDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)CC3=CC=CC=C3)SCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

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